4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

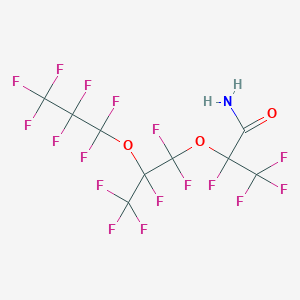

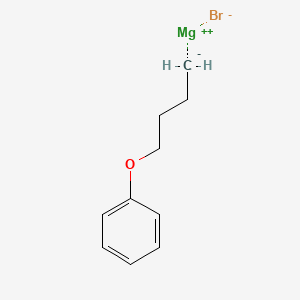

4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF (4-PBMB) is a reagent used for a variety of synthetic organic reactions. 4-PBMB is a Grignard reagent, a class of organometallic compounds that are used in organic synthesis. 4-PBMB is a useful reagent in many reactions, such as the formation of aryl and alkyl halides, halohydrins, and alcohols. 4-PBMB is also used in the synthesis of aryl and alkyl amines, and can be used to form organometallic compounds.

作用機序

Target of Action

4-Phenoxybutylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are commonly used in organic chemistry for carbon-carbon bond formations. They are strong nucleophiles and bases, and they can react with a variety of electrophilic compounds. The primary targets of 4-Phenoxybutylmagnesium bromide are therefore electrophilic compounds, such as carbonyl compounds (aldehydes, ketones), which it can react with to form new carbon-carbon bonds .

Mode of Action

The mode of action of 4-Phenoxybutylmagnesium bromide involves its reaction with electrophilic compounds. As a Grignard reagent, it acts as a nucleophile, attacking the electrophilic carbon atom of carbonyl compounds. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, or other organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by 4-Phenoxybutylmagnesium bromide are dependent on the specific electrophilic compound it reacts with. Therefore, it can be involved in various biochemical pathways depending on the context of its use .

Pharmacokinetics

As a grignard reagent, it is known to be sensitive to moisture and air, and it is typically prepared and used under anhydrous conditions .

Result of Action

The result of the action of 4-Phenoxybutylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact products depend on the electrophilic compound it reacts with. For example, when reacting with a carbonyl compound, it can lead to the formation of an alcohol .

Action Environment

The action of 4-Phenoxybutylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be prepared and used under anhydrous conditions . The presence of water or other protic solvents can lead to the decomposition of the Grignard reagent. Therefore, the efficacy and stability of 4-Phenoxybutylmagnesium bromide are highly dependent on the careful control of the reaction conditions .

実験室実験の利点と制限

4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is a useful reagent for a variety of synthetic organic reactions. It is relatively inexpensive and easy to obtain, and it is stable in the presence of air and moisture. 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is also easy to handle and is relatively non-toxic. However, 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is a strong nucleophile and can react with electrophiles to form unwanted byproducts. It is also important to handle 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF with care, as it is highly flammable.

将来の方向性

The use of 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF in organic synthesis can be further explored in the following areas:

1. Synthesis of complex heterocycles, such as pyridines and quinolines.

2. Synthesis of polymers and plastics.

3. Synthesis of organometallic compounds.

4. Synthesis of aryl and alkyl amines.

5. Synthesis of organometallic compounds.

6. Development of new reaction conditions for the synthesis of aryl and alkyl halides, halohydrins, and alcohols.

7. Development of new methods for the synthesis of organometallic compounds.

8. Development of new methods for the synthesis of heterocycles.

9. Development of new methods for the synthesis of polymers and plastics.

10. Development of new methods for the synthesis of organometallic compounds.

合成法

4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF can be synthesized by the reaction of 4-phenoxybutanol with magnesium in the presence of bromine. The reaction is carried out in anhydrous ether, such as 2-MeTHF. The reaction is exothermic and the reaction mixture should be cooled to prevent the reaction from becoming too vigorous. The reaction is usually complete in 1-2 hours and the product can be isolated by filtration.

科学的研究の応用

4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is a useful reagent for a variety of synthetic organic reactions. It is used in the synthesis of aryl and alkyl halides, halohydrins, and alcohols. It is also used in the synthesis of aryl and alkyl amines, and can be used to form organometallic compounds. 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is also used in the synthesis of heterocycles, such as pyridines and quinolines. 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF can also be used in the synthesis of polymers and plastics.

特性

IUPAC Name |

magnesium;butoxybenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUAABAPUGSMPG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCOC1=CC=CC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxybutylmagnesium bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)

![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)